molecular formula C10H9F6N3O B12473155 N-(pyrimidin-2-yl)-2,2-bis(trifluoromethyl)butanamide

N-(pyrimidin-2-yl)-2,2-bis(trifluoromethyl)butanamide

Cat. No.: B12473155
M. Wt: 301.19 g/mol
InChI Key: LLXYKXULVJYLME-UHFFFAOYSA-N
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Description

N-(pyrimidin-2-yl)-2,2-bis(trifluoromethyl)butanamide is a synthetic organic compound that features a pyrimidine ring and two trifluoromethyl groups attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyrimidin-2-yl)-2,2-bis(trifluoromethyl)butanamide typically involves the reaction of a pyrimidine derivative with a trifluoromethylated butanamide precursor. One common method involves the use of a Diels-Alder reaction followed by subsequent functional group modifications . The reaction conditions often require the use of a catalyst, such as a Lewis acid, and may be conducted under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-(pyrimidin-2-yl)-2,2-bis(trifluoromethyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

N-(pyrimidin-2-yl)-2,2-bis(trifluoromethyl)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(pyrimidin-2-yl)-2,2-bis(trifluoromethyl)butanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The compound’s trifluoromethyl groups enhance its binding affinity and selectivity towards these targets, making it a promising candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-yl)-2,2-bis(trifluoromethyl)butanamide
  • N-(pyrimidin-4-yl)-2,2-bis(trifluoromethyl)butanamide
  • N-(pyrimidin-5-yl)-2,2-bis(trifluoromethyl)butanamide

Uniqueness

N-(pyrimidin-2-yl)-2,2-bis(trifluoromethyl)butanamide is unique due to its specific substitution pattern on the pyrimidine ring, which can significantly influence its chemical reactivity and biological activity. The presence of two trifluoromethyl groups also imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, compared to similar compounds .

Properties

Molecular Formula

C10H9F6N3O

Molecular Weight

301.19 g/mol

IUPAC Name

N-pyrimidin-2-yl-2,2-bis(trifluoromethyl)butanamide

InChI

InChI=1S/C10H9F6N3O/c1-2-8(9(11,12)13,10(14,15)16)6(20)19-7-17-4-3-5-18-7/h3-5H,2H2,1H3,(H,17,18,19,20)

InChI Key

LLXYKXULVJYLME-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=NC=CC=N1)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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